molecular formula C19H12N2O3S B2648025 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile CAS No. 375835-79-3

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Cat. No. B2648025
CAS RN: 375835-79-3
M. Wt: 348.38
InChI Key: XHJFAHMHCMIATE-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H12N2O3S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activities and SAR

A study on acrylonitriles substituted at position 2 with triazoles or benzimidazoles and at position 3 with various substituted rings, including the relevant structural motif of the compound , has shown significant in vitro cytotoxic potency against human cancer cell lines. The research highlights structure-activity relationships (SAR) indicating flexibility at position 2 for substituents and sensitivity at position 3; compounds with a nitrothiophenyl ring at position 3 exhibited high potency, suggesting potential anticancer applications (Sączewski et al., 2004).

Photophysical and Electrochemical Properties

Another study focused on the optical characteristics, redox properties, and crystal structure of a related acrylonitrile compound. This research provides insights into the material's stability and electronic properties, which could have implications for its use in electronic devices or as a component in photovoltaic materials (Bhanvadia et al., 2016).

Anticorrosion Performance

The anticorrosion performance of a structurally similar acrylonitrile compound for copper in acidic conditions was assessed using a combined experimental and theoretical approach. This study demonstrates the compound's effectiveness as a corrosion inhibitor, which could be beneficial in protecting metal surfaces in industrial applications (Tigori et al., 2022).

Synthesis and Reactivity

Research on the synthesis and spasmolytic activities of acrylonitrile derivatives, including those structurally related to the query compound, has explored their potential as muscle relaxants. This suggests possible applications in developing new pharmaceutical agents for treating conditions associated with muscle spasms (Naruto et al., 1982).

properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c20-9-14(7-12-1-4-15(22)5-2-12)19-21-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10,22H,11H2/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFAHMHCMIATE-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

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